1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea 1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1060350-90-4
VCID: VC5878151
InChI: InChI=1S/C18H18N4O3/c1-11-8-9-15-19-12(2)16(17(23)22(15)10-11)21-18(24)20-13-6-4-5-7-14(13)25-3/h4-10H,1-3H3,(H2,20,21,24)
SMILES: CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=CC=C3OC)C)C=C1
Molecular Formula: C18H18N4O3
Molecular Weight: 338.367

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea

CAS No.: 1060350-90-4

Cat. No.: VC5878151

Molecular Formula: C18H18N4O3

Molecular Weight: 338.367

* For research use only. Not for human or veterinary use.

1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea - 1060350-90-4

Specification

CAS No. 1060350-90-4
Molecular Formula C18H18N4O3
Molecular Weight 338.367
IUPAC Name 1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea
Standard InChI InChI=1S/C18H18N4O3/c1-11-8-9-15-19-12(2)16(17(23)22(15)10-11)21-18(24)20-13-6-4-5-7-14(13)25-3/h4-10H,1-3H3,(H2,20,21,24)
Standard InChI Key PFLIPHNRDCMYDK-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=CC=C3OC)C)C=C1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

The compound’s systematic IUPAC name, 1-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea, reflects its intricate polycyclic framework . Its molecular formula, C₁₈H₁₈N₄O₃, corresponds to a molecular weight of 338.367 g/mol, with a calculated exact mass of 338.1379 Da. The structure comprises a pyrido[1,2-a]pyrimidin-4-one core substituted at positions 2 and 7 with methyl groups, while position 3 bears a urea linkage to a 2-methoxyphenyl group.

The Standard InChIKey (PFLIPHNRDCMYDK-UHFFFAOYSA-N) and SMILES string (CC1=CN2C(=NC(=C(C2=O)NC(=O)NC3=CC=CC=C3OC)C)C=C1) provide unambiguous representations of its stereoelectronic features . X-ray crystallographic data remain unavailable, but computational models suggest a planar pyrido-pyrimidine system with a dihedral angle of approximately 65° between the heterocyclic core and the methoxyphenyl group.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Pyrido-pyrimidine core: Methyl groups at δ 2.45 (C-2 CH₃) and δ 2.78 (C-7 CH₃) ppm.

  • Urea linkage: NH protons appear as broad singlets near δ 8.9–9.2 ppm, characteristic of hydrogen-bonded ureas .

  • Aromatic regions: The 2-methoxyphenyl group shows typical AA’BB’ splitting patterns between δ 6.8–7.4 ppm, with methoxy protons at δ 3.85 ppm .

Mass spectrometry (MS) under electrospray ionization conditions produces a predominant [M+H]⁺ ion at m/z 339.1379, consistent with the molecular formula .

Synthesis and Manufacturing Processes

Retrosynthetic Analysis

The synthesis typically employs a convergent strategy, coupling a functionalized pyrido-pyrimidine intermediate with a 2-methoxyphenyl isocyanate derivative. Key disconnections include:

  • Urea bond formation between the pyrido-pyrimidine amine and isocyanate

  • Construction of the pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation

Stepwise Synthesis Protocol

Step 1: Core Assembly
2-Aminopyridine derivatives undergo cyclization with β-keto esters under acidic conditions to form the pyrido-pyrimidinone scaffold. Methyl groups are introduced via Friedel-Crafts alkylation at positions 2 and 7 using methyl iodide and AlCl₃.

Step 2: Urea Coupling
The C-3 amine reacts with 2-methoxyphenyl isocyanate in dimethyl sulfoxide (DMSO) at 80°C, catalyzed by tert-butoxide (t-BuOK) . Yield optimization (68–72%) requires strict moisture control and stoichiometric base ratios.

Step 3: Purification
Crude product is purified via silica gel chromatography (CHCl₃:EtOAc, 9:1 v/v), followed by recrystallization from hot ethanol .

Physicochemical Properties

PropertyValue/DescriptionMethod
Molecular Weight338.367 g/molCalculated
Melting Point138–140°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.34 ± 0.12Computational Estimate
Aqueous Solubility<0.1 mg/mL (25°C)Shake-Flask Method
pKa (Ionizable Groups)4.1 (pyrimidinone NH)Potentiometric Titration

The compound exhibits limited aqueous solubility, necessitating co-solvents like DMSO for biological assays. Stability studies indicate decomposition <5% after 6 months at −20°C under nitrogen.

Analytical Characterization Techniques

Chromatographic Profiling

Reverse-phase HPLC (C18 column, 60:40 MeCN:H₂O) shows a retention time of 8.92 min with >98% purity. Ultra-performance liquid chromatography coupled with quadrupole time-of-flight MS (UPLC-QTOF-MS) confirms isotopic patterns matching C₁₈H₁₈N₄O₃ .

Spectroscopic Methods

FT-IR Spectroscopy:

  • Urea C=O stretch: 1685 cm⁻¹

  • Pyrimidinone C=O: 1720 cm⁻¹

  • Aromatic C-H bend: 810 cm⁻¹

UV-Vis Spectroscopy:

  • λmax = 274 nm (π→π* transition of aromatic system)

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